Structural Analysis and Characterization of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives: A Comprehensive Technical Guide
Structural Analysis and Characterization of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives: A Comprehensive Technical Guide
Executive Summary
Spiro[cyclopropane-1,3'-indolin]-2'-one (commonly referred to as spirocyclopropyl oxindole) derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry and drug discovery[1][2]. By combining the hydrogen-bonding capacity of the oxindole core with the rigid, highly strained geometry of a cyclopropane ring, these molecules exhibit exceptional conformational restriction[1][3]. This structural rigidity is critical for optimizing binding affinity and metabolic stability in complex biological targets, such as the MDM2-p53 protein-protein interaction and various antibacterial pathways[2][3].
Because the biological efficacy of these derivatives is deeply tied to their three-dimensional spatial arrangement, rigorous structural analysis—specifically the determination of relative and absolute stereochemistry—is paramount[4][5]. This whitepaper outlines the foundational principles, analytical workflows, and self-validating experimental protocols required for the comprehensive structural elucidation of spirocyclopropyl oxindoles.
Synthesis and Stereochemical Complexity
The construction of the spirocyclopropyl oxindole core typically involves a diastereoselective [2+1] annulation (cyclopropanation) of 3-alkenyl-oxindoles using sulfur ylides, diazo compounds, or
Causality in Synthesis: The choice of precursor and catalytic conditions directly dictates the diastereomeric ratio (dr) of the resulting spiro-fusion[8]. Because biological receptors are highly stereospecific, controlling the cis/trans relationship between the oxindole carbonyl and the cyclopropane substituents is a critical parameter. For example, utilizing in situ-generated
In-Depth Structural Analysis Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the frontline analytical tool for determining the connectivity and diastereomeric purity of spirocyclopropyl oxindoles[5][8].
- H NMR (Diastereomeric Ratio & Connectivity): The highly strained C-C bonds of the cyclopropane ring exert strong anisotropic effects, shielding the cyclopropyl protons and shifting them upfield (typically 1.5–3.8 ppm)[7][8]. The integration of these distinct signals is used to precisely calculate the dr.
- C NMR (Spiro-Carbon Verification): The quaternary spiro-carbon (C3 of the oxindole) is the structural linchpin of the molecule. It characteristically resonates between 35–45 ppm, clearly distinguishing it from standard aliphatic or aromatic carbons[7][8].
-
2D ROESY/NOESY (Relative Stereochemistry): 1D NMR cannot definitively assign spatial orientation. 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is employed to map through-space proton-proton interactions (< 5 Å). Observing a Nuclear Overhauser Effect (NOE) between the oxindole aromatic protons and specific cyclopropyl substituents confirms their cis spatial relationship[3].
Single-Crystal X-Ray Crystallography
While NMR provides excellent relative structural data in solution, single-crystal X-ray crystallography is the gold standard for confirming both relative and absolute stereochemistry in the solid state[4][5]. The spiro-fusion creates significant ring strain, which is measurable via the elongation of the C-C bonds in the cyclopropane ring (often approaching 1.50–1.54 Å, compared to standard unstrained alkanes)[9].
Quantitative Data Summaries
The following tables summarize the expected analytical parameters for a standard highly substituted spirocyclopropyl oxindole (e.g., Ethyl 3-alkyl/aryl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate derivatives).
Table 1: Characteristic NMR Chemical Shifts (in CDCl
| Structural Motif | Nucleus | Typical Chemical Shift ( | Multiplicity / Notes |
| Oxindole N-H | 8.50 – 9.20 | Broad singlet; highly solvent dependent. | |
| Oxindole Aromatic | 6.70 – 7.50 | Multiplets; distinct coupling constants ( | |
| Cyclopropyl C-H | 2.50 – 3.80 | Doublets/Multiplets; diagnostic for dr calculation. | |
| Oxindole Carbonyl | 173.0 – 176.0 | Quaternary; highly deshielded. | |
| Spiro-Carbon (C3) | 38.0 – 41.0 | Quaternary; diagnostic for spiro-fusion. | |
| Cyclopropyl Carbons | 31.0 – 38.0 | Methine/Methylene carbons. |
Table 2: Key Crystallographic Parameters (Theoretical & Observed Ranges) [4][9]
| Parameter | Structural Region | Typical Value Range |
| Bond Length | Cyclopropane C-C | 1.49 Å – 1.54 Å (Strained) |
| Bond Length | Spiro C3 - Oxindole C2 | 1.52 Å – 1.55 Å |
| Bond Angle | Cyclopropane C-C-C | 59.0° – 61.5° |
| Torsion Angle | Oxindole Plane vs. Cyclopropane | ~ 85° – 90° (Orthogonal geometry) |
Experimental Protocols: Synthesis and Characterization
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints for the synthesis and structural elucidation of a model spirocyclopropyl oxindole.
Step 1: Diastereoselective Synthesis
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the 3-alkenyl-oxindole precursor (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the cyclopropanating agent (e.g., a sulfoxonium ylide, 1.2 equiv) and the appropriate catalyst/base[6][10].
-
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent. The disappearance of the highly conjugated, UV-active 3-alkenyl-oxindole spot and the appearance of a new, higher
spot indicates successful cyclopropanation. -
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl. Extract with DCM ( mL), dry over anhydrous Na SO , and concentrate in vacuo.
Step 2: Chromatographic Isolation
-
Flash Chromatography: Purify the crude residue using silica gel flash chromatography.
-
Causality of Separation: Diastereomers often exhibit slight differences in polarity due to the spatial orientation of their dipole moments. Careful gradient elution (e.g., 5% to 20% EtOAc in Hexanes) allows for the physical separation of the major and minor diastereomers, which is critical for unambiguous NMR characterization[8].
Step 3: NMR Characterization
-
Solvent Selection: Dissolve 10–15 mg of the purified major diastereomer in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard). Causality: CDCl is preferred over DMSO- for initial analysis to minimize solvent-solute hydrogen bonding, which sharpens the resolution of the oxindole N-H peak[7]. -
Acquisition: Acquire
H (400/600 MHz), C (100/150 MHz), and 2D ROESY spectra. -
Data Processing: Integrate the cyclopropyl proton signals to confirm diastereomeric purity (>95:5 dr is required before proceeding to crystallization)[5][8].
Step 4: Single-Crystal X-Ray Crystallography Preparation
-
Crystallization Setup: Dissolve 5 mg of the highly pure diastereomer in a minimum volume of a polar solvent (e.g., Ethyl Acetate). Carefully layer a non-polar anti-solvent (e.g., Hexane) on top.
-
Causality of Slow Evaporation: Rapid precipitation traps solvent molecules and induces crystal twinning, ruining diffraction quality. Slow vapor diffusion or slow evaporation over 3–7 days ensures a highly ordered, defect-free crystal lattice[4][11].
-
Analysis: Mount a suitable single crystal on a diffractometer. Solve the structure using direct methods to determine the absolute configuration and quantify the cyclopropane ring strain[4].
Analytical Workflow Visualization
The following diagram illustrates the logical progression from raw synthesis to absolute structural validation.
Workflow for the structural elucidation of spirocyclopropyl oxindoles.
References
1.[4] Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. The UWA Profiles and Research Repository. URL: 2.[1] Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. ResearchGate. URL: 3.[11] Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. University of Wollongong. URL: 4.[9] Spiro(cyclopropane-1,3'-indolin)-2'-one. PubChem. URL: 5.[2] Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. URL: 6.[6] Synthesis of Spiro 3,3′-Cyclopropyl Oxindoles via Cyclopropanation of 3-Alkenyl-oxindoles with CF3-Imidoyl Sulfoxonium Ylides. ACS Publications. URL: 7.[5] Combined Scaffold Evaluation and Systems-Level Transcriptome-Based Analysis for Accelerated Lead Optimization Reveals Ribosomal Targeting Spirooxindole Cyclopropanes. PMC. URL: 8.[7] Solvent-Controlled, Tunable Domino Reaction of 3-Ylideneoxindoles with in Situ-Generated α-Aryldiazomethanes: A Facile Access to 3-Spirocyclopropyl-2-oxindole and Pyrazoloquinazolinone Scaffolds. ACS Omega. URL: 9.[10] Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. RSC. URL: 10.[8] DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1. ACS Publications. URL: 11.[3] The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole]. Semantic Scholar. URL:
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